2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-13-5-2-3-8-16(13)21-17(12-20-18(21)25-10-9-19)14-6-4-7-15(11-14)22(23)24/h2-8,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGNOWXHRPLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Structural Features
The molecular formula of this compound is , with a molecular weight of 458.5 g/mol. The compound features an imidazole ring, which is known for its biological significance, along with a nitrophenyl group that contributes to its reactivity and binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.5 g/mol |
| Chemical Structure | Structure |
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial activity. For instance, the presence of the nitrophenyl group may enhance the compound's ability to inhibit bacterial growth. Research has shown that related nitrothiophenes have demonstrated significant inhibitory effects against various pathogens, including E. coli and A. niger .
Anticancer Activity
The anticancer potential of this compound is also being explored. Preliminary investigations suggest that it may act as an enzyme inhibitor or modulator of receptor functions, impacting pathways involved in cancer cell proliferation and survival. The imidazole moiety is particularly relevant due to its role in interacting with biological targets .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways critical for cell survival and proliferation .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various nitro-substituted thiophenes, revealing that compounds structurally similar to this compound exhibited varying degrees of activity against E. coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the substituents .
Study 2: Anticancer Mechanisms
In another investigation focused on anticancer properties, derivatives containing imidazole rings were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could similarly affect cancer cell viability .
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound, featuring an imidazole ring and a nitrophenyl group, positions it as a candidate for various medicinal applications:
1. Anticancer Activity
- Compounds containing imidazole derivatives have shown promising results in anticancer research. Studies indicate that imidazole-based compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, a related imidazole compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
2. Antimicrobial Properties
- The compound exhibits notable antibacterial and antifungal activities. Preliminary data suggest that similar imidazole derivatives have been effective against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
3. Enzyme Inhibition
- The presence of the nitrophenyl group enhances the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This characteristic may be leveraged in developing treatments for diseases linked to enzyme dysfunctions.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of imidazole derivatives similar to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Research on related compounds demonstrated significant antimicrobial activity against pathogens responsible for common infections. The study reported that certain derivatives exhibited MIC values as low as 5 µM against resistant strains of E. coli, suggesting that modifications to the imidazole structure can enhance antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, synthesis methodologies, and inferred biological or physicochemical properties.
Structural Analogues with Imidazole Cores
- Substituted 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols (): These compounds feature a 5-nitroimidazole core with dimethyl and aryl substituents. Unlike the target compound, the nitro group is located at position 5 of the imidazole ring, and the substituents include arylethanol side chains.
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (): While these share a sulfur-containing substituent (hydrosulfonyl), the core is a benzimidazolone rather than an imidazole. The synthesis involves sequential substitutions, chlorosulfonation, and cyclization, contrasting with the nitroimidazole-thioacetonitrile linkage in the target compound.
Heterocyclic Systems with Nitro and Thio Substituents
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): This triazole derivative incorporates a 2-nitrophenyl group and a benzothiazole moiety. The nitro group’s position (2-nitrophenyl vs. 3-nitrophenyl in the target compound) and the triazole core may lead to divergent electronic and steric effects.
- 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids (): These triazole derivatives feature methoxy-phenyl groups and thioacetic acid side chains. Toxicity predictions via GUSAR software for these compounds highlight methodologies applicable to evaluating the target molecule’s safety profile .
Q & A
Q. What are the standard synthetic routes for preparing 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, and what reaction conditions are critical for yield optimization?
The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole precursor and chloroacetonitrile. Key steps include:
- Using triethylamine as a base to deprotonate the thiol group ().
- Solvent selection (e.g., ethanol or DMF) and reflux conditions (60–80°C) to drive the reaction ().
- Purification via column chromatography or recrystallization to isolate the product (). Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and thioether linkage (δ 3.8–4.2 ppm for CH₂) ( ).
- IR Spectroscopy : Stretching vibrations for nitrogroup (~1520 cm⁻¹), C≡N (~2250 cm⁻¹), and C-S (~650 cm⁻¹) ().
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 393.08) ( ).
Q. What key structural features influence the compound’s reactivity and potential biological activity?
- Imidazole Core : Enables π-π stacking with biological targets ().
- 3-Nitrophenyl Group : Enhances electron-withdrawing effects, stabilizing transition states in nucleophilic reactions ().
- Thioacetonitrile Moiety : Increases lipophilicity, potentially improving membrane permeability ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?
- Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMF vs. acetone), base strength (e.g., K₂CO₃ vs. Et₃N), and temperature gradients ().
- Catalyst Exploration : Transition-metal catalysts (e.g., CuI) may accelerate thioether formation ().
- In-line Analytics : Monitor reaction progress via TLC or HPLC to identify intermediate byproducts ().
Q. What methodological approaches are recommended for evaluating the compound’s biological activity in anticancer or antimicrobial studies?
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination ().
- Antimicrobial Activity : Broth microdilution to assess minimum inhibitory concentration (MIC) against S. aureus or E. coli ().
- Mechanistic Studies : Fluorescence quenching to probe DNA binding or enzyme inhibition (e.g., topoisomerase II) ().
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 4-fluorophenyl) to assess effects on bioactivity ( ).
- QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with IC₅₀ values ().
- Table 1 : Substituent Impact on Bioactivity
| Substituent Modification | Observed Effect (vs. Parent Compound) | Source |
|---|---|---|
| 3-Nitrophenyl → 4-Chlorophenyl | Reduced cytotoxicity (IC₅₀ > 50 μM) | |
| o-Tolyl → p-Tolyl | Improved solubility, similar activity |
Q. How should researchers resolve contradictions in reported biological data across studies?
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) ().
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables ().
- Orthogonal Assays : Validate results with alternate methods (e.g., flow cytometry vs. Western blot for apoptosis) ().
Q. What strategies are effective for assessing the compound’s stability under physiological conditions?
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours ().
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition by NMR ( ).
- Lyophilization : Test stability in solid vs. solution states using accelerated aging protocols ().
Q. What role do substituents play in modulating the compound’s reactivity in follow-up chemical transformations?
- Nitrophenyl Group : Directs electrophilic substitution to the meta position ().
- Thioether Linkage : Susceptible to oxidation (e.g., with H₂O₂) to form sulfone derivatives, altering bioactivity ().
- Imidazole Ring : Participates in coordination chemistry with metal ions (e.g., Zn²⁺), enabling catalytic applications ().
Q. How can in silico methods guide the design of derivatives with enhanced target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
